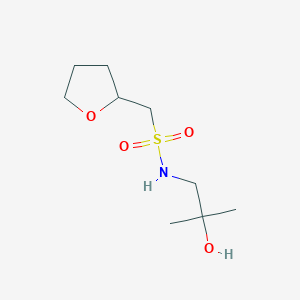
3-chloro-4-fluoro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide is a sulfonamide derivative that has been widely studied for its potential applications in various fields of research. It is commonly known as CF3S, and its chemical formula is C10H13ClFNO3S. The compound has shown promise in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of CF3S is not fully understood, but it is believed to involve the inhibition of specific enzymes and/or the induction of apoptosis in cancer cells. The compound has been shown to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, CF3S has been found to inhibit the activity of β-lactamase, an enzyme that is responsible for bacterial resistance to certain antibiotics.
Biochemical and Physiological Effects:
CF3S has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. The compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CF3S is its potent inhibitory activity against certain enzymes, which makes it a valuable tool for studying these enzymes and their role in disease processes. However, one limitation of CF3S is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving CF3S. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and β-lactamase, which could have significant therapeutic applications. Another area of research is the investigation of CF3S as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of more water-soluble derivatives of CF3S could improve its utility in certain experiments.
Synthesis Methods
The synthesis of CF3S involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
CF3S has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrase and β-lactamase, which are involved in various disease processes. CF3S has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO3S/c1-10(2,14)6-13-17(15,16)7-3-4-9(12)8(11)5-7/h3-5,13-14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTRYWOKLHYXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)